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3-Bromo-7-chloroimidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 3-Bromo-7-chloroimidazo[1,2-b]pyridazine
  • CAS: 1235545-87-5

Core Science & Biosynthesis

Foundational

Engineering Precision Kinase Inhibitors: A Comprehensive Technical Guide to 3-Bromo-7-chloroimidazo[1,2-b]pyridazine Derivatives

Abstract As targeted therapies continue to dominate the oncology and immunology landscapes, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore. Specifically, the 3-bromo-7-chloroimidazo[1,2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As targeted therapies continue to dominate the oncology and immunology landscapes, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore. Specifically, the 3-bromo-7-chloroimidazo[1,2-b]pyridazine building block provides an exceptional structural foundation for drug discovery[1]. This whitepaper, written from the perspective of a Senior Application Scientist, details the chemical rationale, self-validating synthetic workflows, and biological applications of this scaffold. By leveraging the orthogonal reactivity of its C-3 and C-7 halogens, researchers can rapidly generate diverse libraries of highly potent kinase inhibitors targeting CDK12/13, Mps1 (TTK), TRK, and Tyk2.

Chemical Significance & Orthogonal Reactivity

The strategic value of 3-bromo-7-chloroimidazo[1,2-b]pyridazine lies in its inherent chemoselectivity[2]. In transition-metal-catalyzed cross-coupling reactions, the oxidative addition of palladium(0) is highly sensitive to the carbon-halogen bond dissociation energy.

  • C-3 Position (Bromide): The C-Br bond (~280 kJ/mol) is significantly weaker and more polarized than the C-Cl bond. Consequently, it undergoes oxidative addition rapidly at lower temperatures, making it the primary site for Suzuki-Miyaura cross-coupling[3].

  • C-7 Position (Chloride): The C-Cl bond (~330 kJ/mol) remains inert during the initial C-3 functionalization. Once the bromide is substituted, the C-7 chloride can be activated under harsher conditions (or with specialized ligands) for Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr)[4].

This thermodynamic differential allows for a step-wise, orthogonal functionalization strategy without the need for cumbersome protecting group chemistry.

SyntheticWorkflow Core 3-Bromo-7-chloro imidazo[1,2-b]pyridazine Step1 Suzuki-Miyaura C-3 Arylation Core->Step1 Pd(0), Aryl-B(OH)2 Int1 3-Aryl-7-chloro Intermediate Step1->Int1 Retains Cl isotope Step2 Buchwald-Hartwig C-7 Amination Int1->Step2 Pd(0), R-NH2 Final 3,7-Disubstituted Target Compound Step2->Final Loss of Cl isotope

Fig 1. Orthogonal synthetic workflow for 3,7-disubstituted imidazo[1,2-b]pyridazines.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high yields, experimental protocols must be designed as self-validating systems. The following two-step methodology utilizes mass spectrometry (MS) isotopic signatures as built-in analytical checkpoints to prevent downstream failures.

Step 1: C-3 Suzuki-Miyaura Cross-Coupling

Causality & Design: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand stabilizes the palladium intermediate, suppressing unwanted protodehalogenation of the electron-deficient core.

  • Reaction Setup: Charge a Schlenk flask with 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent & Atmosphere: Suspend in degassed 1,4-dioxane/ H2​O (4:1 v/v). Purge with N2​ for 10 minutes.

  • Execution: Heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The starting material exhibits a distinct M/M+2/M+4 isotopic pattern due to the presence of both Br and Cl. A successful reaction is validated by the disappearance of this complex pattern and the emergence of a new mass peak featuring a strict 3:1 ( M/M+2 ) ratio, confirming the successful displacement of the bromide while strictly preserving the C-7 chloride.

Step 2: C-7 Buchwald-Hartwig Amination

Causality & Design: The remaining C-7 chloride is relatively unreactive. We switch the catalytic system to Pd2​(dba)3​ paired with the Xantphos ligand. The wide bite angle (111°) of Xantphos forces the palladium center into a distorted geometry that dramatically accelerates the reductive elimination step—the typical bottleneck in C-N bond formation[2].

  • Reaction Setup: Combine the 3-aryl-7-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv), the desired amine (1.5 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent & Atmosphere: Suspend in anhydrous toluene. Purge with N2​ .

  • Execution: Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): The reaction is deemed complete when the 3:1 chlorine isotopic signature is entirely abolished, yielding a single monoisotopic mass peak corresponding to the final 3,7-disubstituted derivative.

Biological Targets & Structure-Activity Relationships (SAR)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated profound efficacy across a spectrum of challenging kinase targets[5]. The planar nature of the core perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region via hydrogen bonding.

Table 1: Quantitative SAR Summary of Imidazo[1,2-b]pyridazine Derivatives

Target KinaseLead CompoundPotency (IC50 / EC50)Key Structural FeatureReference
Mps1 (TTK) Compound 27fCellular IC50 = 0.70 nM6-amino substitution optimization[6]
CDK12/13 Compound 24CDK12 IC50 = 15.5 nMCovalent binder (targets Cys1039)[7]
TAK1 Compound 26Enzymatic IC50 = 55 nM6-morpholine/piperazine moiety[8]
TRK (WT & Mut) Compound 15mTRK(WT) IC50 = 0.08 nMOvercomes G595R/G667C mutations[9]
Tyk2 JH2 Compound 6cHigh allosteric affinity6-((2-oxo-N1-sub)amino) group[10]

Note: While some literature optimizes the 6-chloro isomer, the fundamental SAR and orthogonal synthesis principles apply symmetrically to the 7-chloro series, dictating the spatial trajectory of the solvent-exposed functional groups.

Mechanism of Action & Signaling Pathways

The versatility of the imidazo[1,2-b]pyridazine core allows it to function via multiple mechanisms of action, ranging from competitive ATP-site inhibition to irreversible covalent binding.

A prime example is the targeting of CDK12/13 in Triple-Negative Breast Cancer (TNBC)[7]. By incorporating an electrophilic warhead (e.g., an acrylamide) onto the C-7 amine substituent, the derivative can form a permanent covalent bond with the Cys1039 residue of CDK12. This irreversible binding halts the phosphorylation of RNA Polymerase II (RNAPII), subsequently downregulating the transcription of DNA Damage Response (DDR) genes and triggering synthetic lethality in tumor cells.

MOA Inhibitor Imidazo[1,2-b]pyridazine Derivative Kinase Target Kinase (e.g., CDK12/13, TRK) Inhibitor->Kinase Covalent/Allosteric Binding Substrate Downstream Effector (e.g., RNAPII) Kinase->Substrate Phosphorylation Blocked Process Oncogenic Signaling / Transcription Substrate->Process Pathway Halted Outcome Tumor Cell Apoptosis (Therapeutic Efficacy) Process->Outcome Synthetic Lethality

Fig 2. Generalized mechanism of action for imidazo[1,2-b]pyridazine kinase inhibitors.

Similarly, in the context of autoimmune diseases, imidazo[1,2-b]pyridazine derivatives have been engineered to act as highly selective allosteric inhibitors of the Tyk2 JH2 pseudokinase domain[10]. By binding to the regulatory JH2 domain rather than the highly conserved JH1 active site, these compounds achieve exquisite selectivity, avoiding off-target toxicity associated with pan-JAK inhibition.

Future Perspectives in Drug Discovery

The clinical validation of the imidazo[1,2-b]pyridazine scaffold (most notably in the BCR-ABL inhibitor Ponatinib[1.13]) has paved the way for next-generation therapeutics. The current frontier involves utilizing the 3-bromo-7-chloro core to design "scaffold-hopping" molecules capable of overcoming acquired clinical resistance. For instance, recent developments have yielded TRK inhibitors that maintain sub-nanomolar potency against refractory solvent-front mutations (e.g., TRKG595R) and gatekeeper mutations (e.g., TRKG667C)[9].

Future optimization will likely focus on fine-tuning the physicochemical properties at the C-3 and C-7 vectors to improve oral bioavailability, central nervous system (CNS) penetrance, and metabolic stability, cementing this heterocycle as a cornerstone of modern medicinal chemistry.

References
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 5

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.6

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed (NIH). 7

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.8

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry (PubMed). 9

  • 1235545-87-5 | 3-Bromo-7-chloroimidazo[1,2-b]pyridazine. AiFChem Catalog.1

  • 3-bromo-7-chloroimidazo[1,2-b]pyridazine. Sigma-Aldrich.

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI). 3

  • Orthogonal and Auto-Tandem Catalysis: Synthesis of Dipyrido[1,2-a:2',3'-d]imidazole and Its Benzo and Aza Analogues via Inter- and Intramolecular C−N Bond Formation. The Journal of Organic Chemistry. 4

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect (ResearchGate). 2

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters (PMC).10

  • Imidazopyridazine. Wikipedia. 11

Sources

Exploratory

Mechanism of Oxidative Addition to 3-Bromo-7-chloroimidazo[1,2-b]pyridazine: A Technical Guide to Regioselective Cross-Coupling

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, CNS-active agents, and treatments for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, CNS-active agents, and treatments for neuromuscular disorders like spinal muscular atrophy[1]. Among its functionalized derivatives, 3-bromo-7-chloroimidazo[1,2-b]pyridazine stands out as a critical bifunctional building block. The presence of two distinct halogens—a bromine at the C3 position and a chlorine at the C7 position—enables orthogonal, step-wise functionalization[2]. The cornerstone of this synthetic versatility is the highly regioselective oxidative addition of low-valent transition metals, predominantly Palladium(0), which dictates the success of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[3].

Structural and Electronic Profiling

To understand the causality behind the regioselectivity, one must analyze the electronic topology of the imidazo[1,2-b]pyridazine core. The molecule is a fused bicyclic system comprising an electron-rich imidazole ring and an electron-deficient pyridazine ring.

  • The C3 Position (Imidazole Ring): The C3 carbon is part of the electron-rich π -system. The C-Br bond here is highly activated toward metal insertion due to both the weaker bond dissociation energy (BDE) of the carbon-bromine bond and the ability of the imidazole ring to stabilize the transition state during oxidative addition[4].

  • The C7 Position (Pyridazine Ring): The C7 carbon resides on the electron-deficient pyridazine ring. The C-Cl bond is inherently stronger, and the electron-withdrawing nature of the adjacent nitrogen atoms further tightens the electron cloud, making initial Pd(0) insertion kinetically unfavorable at standard temperatures[3].

Table 1: Quantitative Reactivity Metrics for Halogenated Positions
ParameterC3-Bromine BondC7-Chlorine BondCausality / Impact
Bond Dissociation Energy (BDE) ~68–72 kcal/mol~82–85 kcal/molLower BDE at C3 drastically lowers the activation energy for Pd(0) insertion.
Leaving Group Ability Excellent (High polarizability)Moderate (Lower polarizability)Bromide stabilizes the developing negative charge in the transition state better than chloride.
Electronic Environment Electron-rich (Imidazole ring)Electron-deficient (Pyridazine ring)The π -electron density at the imidazole ring facilitates initial Pd(0) coordination.
Oxidative Addition Rate Fast (Kinetic Control)Slow (Requires higher temp/stronger ligands)Enables chemoselective functionalization without the need for protecting groups.

The Mechanism of Oxidative Addition

The oxidative addition of Pd(0) to the C3-Br bond is the rate-determining step in the catalytic cycle of most cross-coupling reactions involving this scaffold. The mechanism proceeds via a highly orchestrated sequence:

  • Pre-activation and Coordination: The active, coordinatively unsaturated Pd(0) species (e.g., a 14-electron PdL2​ complex) approaches the substrate. Driven by the electron-rich nature of the imidazole ring, the Pd(0) center forms a π -coordination complex with the C2-C3 double bond.

  • Concerted Insertion (Three-Centered Transition State): The oxidative addition proceeds via a concerted mechanism. The Pd(0) metal center donates electron density from its filled d-orbitals into the σ∗ antibonding orbital of the C3-Br bond. Simultaneously, the electrons from the C-Br σ bond are donated into an empty d-orbital on the palladium. This creates a three-centered transition state that cleaves the C-Br bond.

  • Formation of the Pd(II) Complex: The insertion initially yields a cis-arylpalladium(II) bromide complex. Due to steric repulsion between the bulky phosphine ligands (L), this intermediate rapidly isomerizes to the thermodynamically favored trans-Ar-Pd(II)(Br)L₂ complex, which is now primed for transmetalation.

Mechanism Pd0 Pd(0)L₂ Active Catalyst PiComplex π-Coordination Complex (Pd-Imidazopyridazine) Pd0->PiComplex TS 3-Centered Transition State (C3-Br Cleavage) PiComplex->TS Kinetic Control (C3-Br > C7-Cl) PdII Trans-Ar-Pd(II)(Br)L₂ Oxidative Addition Complex TS->PdII Insertion & Isomerization Substrate 3-Bromo-7-chloroimidazo [1,2-b]pyridazine Substrate->PiComplex + Pd(0)L₂

Caption: Catalytic cycle detailing the regioselective oxidative addition of Pd(0) to the C3-Br bond.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C3

To leverage this mechanistic understanding, the following protocol details a self-validating workflow for the regioselective Suzuki-Miyaura cross-coupling at the C3 position, leaving the C7-Cl bond intact for downstream functionalization[3].

Rationale & Causality:
  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand enforces a cis geometry during the catalytic cycle, which accelerates the final reductive elimination step and prevents catalyst deactivation, ensuring high turnover numbers.

  • Base ( K2​CO3​ ): A mild inorganic base is chosen to activate the arylboronic acid into a highly nucleophilic boronate complex without causing hydrolytic degradation of the imidazo[1,2-b]pyridazine core.

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system ensures complete dissolution of both the organic substrate and the inorganic base, facilitating efficient mass transfer.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Self-Validation Check: The slight 1.05 excess ensures complete consumption of the bromide without risking off-target coupling at the C7 position.

  • Catalyst & Base Loading: Add K2​CO3​ (2.0 equiv) and Pd(dppf)Cl2​ (5 mol%).

  • Degassing (Critical Step): Add the solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v). Seal the flask with a rubber septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxides, halting the oxidative addition cycle.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours under a positive pressure of Argon.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the mono-coupled product mass ( [M+H]+ ) and the strict absence of the di-coupled mass confirms the kinetic regioselectivity of the oxidative addition.

Protocol Step1 1. Degassing (Ar Purge 15 min) Step2 2. Catalyst Loading (Pd(dppf)Cl₂, 5 mol%) Step1->Step2 Step3 3. Reaction (80°C, 12h, Dioxane/H₂O) Step2->Step3 Step4 4. Workup (EtOAc Extraction) Step3->Step4 Step5 5. Validation (LC-MS/NMR) Step4->Step5

Caption: Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

References

  • Title: 1 Source: MDPI

  • Title: 2 Source: PMC (NIH)

  • Title: 3 Source: ResearchGate

  • Title: 4 Source: ResearchGate

Sources

Foundational

A Technical Guide to the Electronic and Steric Properties of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive molecules,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor Ponatinib.[1][2] This technical guide provides an in-depth analysis of a specific, highly functionalized derivative, 3-bromo-7-chloroimidazo[1,2-b]pyridazine. We will dissect its core electronic and steric characteristics, which are fundamental to its reactivity and its utility as a building block in drug discovery. This document will explore the molecule's synthesis, the electronic influence of its halogen substituents through computational analysis, its steric profile, and the profound implications of these properties on its application in the design of targeted therapeutics. Detailed, field-tested protocols for synthesis and computational analysis are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring structure that has garnered significant attention in pharmaceutical research.[3][4] Its rigid conformation and versatile substitution points make it an ideal scaffold for developing a wide array of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The scaffold's unique electronic properties and ability to form key interactions with biological targets, such as protein kinases, have established it as a cornerstone for innovation in modern drug discovery.[3][5]

The subject of this guide, 3-bromo-7-chloroimidazo[1,2-b]pyridazine, is a strategically important derivative. The introduction of two distinct halogen atoms at the C3 and C7 positions serves two primary purposes:

  • Modulation of Physicochemical Properties: The halogens significantly alter the electron distribution across the ring system, influencing properties like pKa, dipole moment, and aqueous solubility.[6]

  • Synthetic Handles for Diversification: The bromine at C3 and chlorine at C7 act as versatile reactive sites for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions, allowing for the construction of extensive compound libraries.[7][8]

Understanding the fundamental electronic and steric properties of this core is therefore paramount for any researcher aiming to leverage its potential in a drug development program.

Synthesis and Characterization

The reliable synthesis of the 3-bromo-7-chloroimidazo[1,2-b]pyridazine core is the first critical step. While multiple synthetic routes to substituted imidazo[1,2-b]pyridazines exist, a common and effective strategy involves a two-step process starting from a commercially available pyridazine precursor.

A general approach involves the cyclization of a 3-amino-6-chloropyridazine with an α-haloketone, followed by selective bromination.[9] The presence of the halogen on the pyridazine ring is crucial as it directs the alkylation to the correct ring nitrogen, facilitating the desired bicyclic product formation.[9]

Synthesis_Workflow A 3-Amino-6-chloropyridazine B Cyclization (e.g., with Chloroacetaldehyde) A->B C 7-Chloroimidazo[1,2-b]pyridazine B->C D Electrophilic Bromination (e.g., with NBS) C->D E 3-Bromo-7-chloroimidazo[1,2-b]pyridazine D->E

Caption: Synthetic workflow for 3-bromo-7-chloroimidazo[1,2-b]pyridazine.

Electronic Properties: A Computational Perspective

The electronic landscape of 3-bromo-7-chloroimidazo[1,2-b]pyridazine dictates its reactivity and its capacity for intermolecular interactions. Density Functional Theory (DFT) calculations are a powerful tool for visualizing and quantifying these properties.[10][11]

Influence of Halogen Substituents

The chlorine at C7 and bromine at C3 are both electron-withdrawing groups. Their presence significantly modulates the electron density of the bicyclic system.

  • Inductive Effect: Both halogens pull electron density away from the aromatic rings through the sigma framework, making the ring system more electron-deficient overall. This can enhance the molecule's ability to participate in certain non-covalent interactions within a protein active site.

  • Electrostatic Potential (ESP): An ESP map reveals the distribution of charge on the molecular surface.[12][13] For this molecule, regions of negative potential (electron-rich, red/yellow) are expected around the nitrogen atoms, which can act as hydrogen bond acceptors. Conversely, regions of positive potential (electron-poor, blue) are anticipated around the hydrogen atoms and, notably, on the outer face of the halogen atoms, known as a "sigma-hole".[14][15] This positive sigma-hole on the bromine and chlorine allows them to act as halogen bond donors, a crucial and increasingly recognized interaction in drug design.[16]

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • LUMO: The energy and distribution of the LUMO indicate the most probable sites for nucleophilic attack. Due to the electron-withdrawing nature of the halogens, the LUMO is expected to be relatively low in energy, suggesting susceptibility to nucleophiles, particularly in the context of nucleophilic aromatic substitution (SNA_r) reactions.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals relates to the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity.

Calculated Electronic Property Predicted Value / Characteristic Implication for Drug Design
Dipole Moment Enhanced compared to the unsubstituted parent scaffold.[6]Improved aqueous solubility and potential for polar interactions.
LUMO Energy Lowered due to electron-withdrawing halogens.Increased susceptibility to nucleophilic attack, enabling derivatization.
Electrostatic Potential (Nitrogens) Negative (electron-rich).Key hydrogen bond acceptor sites.
Electrostatic Potential (Halogens) Positive σ-hole on the exterior face.[14]Potential for halogen bonding interactions with protein backbones.

Steric Properties and Molecular Geometry

The three-dimensional shape of a molecule is as critical as its electronic nature for determining how it fits into a biological target.

Planarity and Conformation

The fused imidazo[1,2-b]pyridazine core is an essentially flat, rigid structure. This rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding to a target protein.

Steric Hindrance from Halogen Substituents

The bromine and chlorine atoms introduce specific steric demands that influence molecular interactions.

  • Atomic Radii: Bromine is significantly larger than chlorine, creating more steric bulk at the C3 position compared to the C7 position.[17] This differential steric hindrance can be exploited to achieve selective reactions or to control the orientation of the molecule within a binding pocket.

  • Impact on Reactivity: The steric bulk around the C3-bromo position can influence the approach of reagents in substitution reactions. Similarly, the size of the C7-chloro substituent affects the accessibility of the adjacent pyridazine ring atoms. Increased steric hindrance can sometimes negatively impact reaction yields.[18] For example, in DNA interactions, bromine can provide more stable pairs than the larger iodine atom due to reduced steric repulsion.[16]

Properties_Implications cluster_0 Core Properties cluster_1 Chemical & Biological Implications Elec Electronic Properties (Electron Withdrawing Halogens, ESP) React Chemical Reactivity (Cross-Coupling Handle, S_NAr Site) Elec->React Defines reaction sites Bind Molecular Recognition (H-Bonding, Halogen Bonding, Shape Complementarity) Elec->Bind Governs interactions Steric Steric Properties (Planar Core, Halogen Size) Steric->React Influences accessibility Steric->Bind Dictates fit App Drug Discovery Applications (Kinase Inhibitors, SAR Studies) React->App Bind->App

Caption: Relationship between core properties and drug discovery implications.

Implications for Drug Discovery

The specific electronic and steric features of 3-bromo-7-chloroimidazo[1,2-b]pyridazine make it an exceptionally valuable starting point for medicinal chemistry campaigns.

  • Structure-Activity Relationship (SAR) Studies: The C3 and C7 positions are ideal for probing the SAR of a compound series. The C3-bromo position is a classic handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The C7-chloro is also amenable to substitution, often via nucleophilic aromatic substitution with amines or thiols.[19][20]

  • Targeting Kinases: Many kinase inhibitors bind in the ATP pocket, which often involves hydrogen bonding with the hinge region of the kinase. The nitrogen atoms of the imidazo[1,2-b]pyridazine core are well-positioned to act as hinge binders. The substituents at C3 and C7 can then be modified to occupy adjacent pockets, enhancing potency and selectivity.[5][21]

  • Improving Pharmacokinetic Properties: The polarity imparted by the nitrogen atoms and the halogen substituents can lead to improved aqueous solubility compared to more lipophilic scaffolds, a key parameter in developing orally bioavailable drugs.[6]

Experimental & Computational Protocols

Protocol 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Note: This is a representative protocol based on literature precedents.[22] All work should be conducted by trained chemists in a suitable laboratory environment.

  • Step A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine.

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.

  • Step B: Bromination.

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid).

    • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography or recrystallization to afford the final product, 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Protocol 2: Workflow for DFT-Based Electronic Property Analysis
  • Software: Utilize a computational chemistry package such as Gaussian, Schrödinger's Jaguar, or similar software.[10]

  • Geometry Optimization:

    • Build the 3-bromo-7-chloroimidazo[1,2-b]pyridazine molecule in the software's molecular editor.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[23] This level of theory provides a good balance of accuracy and computational cost for molecules of this type.[10]

  • Frequency Calculation:

    • Perform a vibrational frequency analysis on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).[24]

  • Property Calculation:

    • From the optimized structure, calculate the desired electronic properties:

      • Molecular Orbitals: Visualize the HOMO and LUMO isosurfaces and record their energies.

      • Electrostatic Potential (ESP) Map: Generate the ESP map by calculating the electrostatic potential on the van der Waals surface (defined by an electron density isosurface, e.g., 0.001 a.u.).[25] Use a standard color scale where red indicates negative potential and blue indicates positive potential to visualize charge distribution.[12]

Conclusion

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is more than just a chemical intermediate; it is a highly engineered scaffold designed for versatility in drug discovery. Its electronic properties, dominated by the electron-withdrawing halogens and strategically placed nitrogen atoms, provide the necessary features for potent molecular recognition, including hydrogen and halogen bonding. Its steric properties, characterized by a rigid planar core with distinct steric footprints at the C3 and C7 positions, allow for fine-tuning of shape complementarity within a target active site. By understanding and leveraging these fundamental characteristics, researchers and drug development professionals can effectively utilize this powerful building block to design and synthesize the next generation of targeted therapeutics.

References

  • Unlocking Novel Therapies: The Role of Imidazo[1,2-b]pyridazine in Drug Discovery. (2026, March 21). Google Cloud.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015, January 27).
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010, March 11).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). European Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021).
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Indian Academy of Sciences.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calcul
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Design, Synthesis of N-(Substituted Imidazo [1, 2-b] Pyridazine) Acetamides and Their Anti-Proliferative Studies on BRAFV600E Mutated A375 and Colo-205 Cell Lines. Academia.edu.
  • Electrostatic potential mapped on the surface of molecular electron... (2015).
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025, April 8).
  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023, November 28).
  • Dispersion-Corrected Density Functional Theory Study of the Noncovalent Complexes Formed with Imidazo[1,2-a]pyrazines Adsorbed onto Silver Clusters. (2019, December 27). ACS Omega.
  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015, August 22).
  • Imidazo[1,2-b]pyridazine. Chem-Impex.
  • Bromine is a larger atom than chlorine, but the equilibrium const... Pearson+.
  • Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simul
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis.
  • Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment. (2023, May 6). MDPI.
  • Imidazo[1,2-b]pyridazine deriv
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025, November 30).
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025, October 24). PubMed.
  • Electrostatic potential maps on the 0.001 a.u. contour of the electronic density... (2019).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September).
  • Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. (2020, April 29). PubMed.
  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023, January 12). PMC.
  • Theoretical Investigation of Steric Effect Influence on Reactivity of Substituted Butadienes with Bromocyclobutenone. (2019, March 28).
  • Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. (2025, December 11). PMC.
  • Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem.
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS 1235545-87-5). chemBlink.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023, November 28). RSC Publishing.
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine AldrichCPR. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine from 6-chloropyridazin-3-amine

Application Note: Regioselective Synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Precursor Topology, and Validated Synthetic Protocols

Introduction and Precursor Topology Correction

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., TAK1, ALK2) and 15-PGDH inhibitors[1, 2].

Critical Structural Note: The requested target is 3-bromo-7-chloroimidazo[1,2-b]pyridazine . However, the prompt specifies 6-chloropyridazin-3-amine as the starting material.

  • Cyclocondensation of 6-chloropyridazin-3-amine with chloroacetaldehyde yields the 6-chloro regioisomer (3-bromo-6-chloroimidazo[1,2-b]pyridazine) [3].

  • To achieve the requested 7-chloro architecture, the synthesis must strictly begin with 5-chloropyridazin-3-amine [1].

This protocol details the synthesis of the 7-chloro target using the correct 5-chloro precursor. The mechanistic principles and reaction conditions described herein are identical for both regioisomers, allowing researchers to adapt the protocol based on their specific target.

Mechanistic Rationale & Pathway

The synthesis is a robust, two-step sequence designed for high regioselectivity and scalability:

  • Tschitschibabin-Type Cyclocondensation: The exocyclic amine of 5-chloropyridazin-3-amine attacks the highly electrophilic aldehyde carbon of chloroacetaldehyde. Subsequent intramolecular alkylation of the endocyclic pyridazine nitrogen (N2) by the primary alkyl chloride displaces the chloride ion, forming the fused imidazole ring. Isopropanol is selected as the solvent because its protic nature stabilizes the transition states during imine formation and subsequent cyclization[1].

  • Electrophilic Aromatic Substitution (SEAr): The C3 position of the resulting imidazo[1,2-b]pyridazine core is highly electron-rich due to the electron-donating resonance from the bridgehead nitrogen. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine (Br+), ensuring strictly regioselective bromination at C3 without over-halogenating the ring [2].

Figure 1: Two-step synthetic workflow for 3-bromo-7-chloroimidazo[1,2-b]pyridazine.

Experimental Protocols

Step 1: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine

Self-Validating Checkpoint: The disappearance of the starting material mass (m/z 130) and the appearance of the intermediate mass (m/z 154) via LC-MS confirms cyclization.

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloropyridazin-3-amine (6.90 g, 53.0 mmol, 1.0 equiv) [1].

  • Solvent & Reagent Addition: Suspend the starting material in isopropanol (69.0 mL). Add chloroacetaldehyde (50.0 g of a 40-50% aqueous solution, ~636 mmol, 12.0 equiv) dropwise at room temperature [1]. Causality Note: A large excess of chloroacetaldehyde is used to drive the equilibrium forward and compensate for its volatility and tendency to polymerize.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 5 hours.

  • Workup: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the isopropanol. Dilute the resulting residue with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3 (2 × 100 mL) to neutralize the HCl byproduct.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford 7-chloroimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Self-Validating Checkpoint: The shift in retention time and the distinct isotopic pattern of bromine (~1:1 ratio for M and M+2 peaks at m/z 232/234) on LC-MS validates successful halogenation.

  • Reaction Setup: Dissolve the purified 7-chloroimidazo[1,2-b]pyridazine (approx. 5.0 g, 32.5 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL) in a round-bottom flask [2].

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (5.78 g, 32.5 mmol, 1.0 equiv) in small portions over 30 minutes to control the exothermic reaction and prevent di-bromination[2].

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS. If conversion is incomplete (>5% starting material remaining), add a catalytic amount of additional NBS (0.02 equiv) and stir for an additional 30 minutes [2].

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (50 mL) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with DCM (2 × 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) and brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization to yield the pure 3-bromo-7-chloroimidazo[1,2-b]pyridazine.

Quantitative Data & Characterization Summaries

Table 1: Reaction Optimization & Quantitative Yields

Step Reaction Reagents & Solvents Temp / Time Expected Yield
1 Cyclocondensation Chloroacetaldehyde (aq), Isopropanol 90 °C / 5 h 75 – 85%

| 2 | Bromination (SEAr) | NBS, THF or DCM | 0 °C to RT / 2 h | 88 – 95% |

Table 2: Analytical Characterization Markers

Compound Molecular Formula Exact Mass ESI-MS (m/z)[M+H]+ Key NMR Indicators (1H)
5-Chloropyridazin-3-amine C4H4ClN3 129.01 130.0 Broad singlet ~6.5 ppm (NH2)
7-Chloroimidazo[1,2-b]pyridazine C6H4ClN3 153.01 154.0 Loss of NH2; new imidazole protons (C2, C3) ~7.7-8.0 ppm

| 3-Bromo-7-chloroimidazo[1,2-b]pyridazine | C6H3BrClN3 | 230.92 | 232.0 / 234.0 | Disappearance of C3 proton; single imidazole proton at C2 |

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling - Google Patents Source: United States Patent and Trademark Office URL
  • Source: National Institutes of Health (NIH)
Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The imidazo[1,2- b ]pyridazine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The imidazo[1,2- b ]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., CDPK1, c-Met)[1][2] and 15-PGDH modulators[3]. To fully explore the Structure-Activity Relationship (SAR) of this core, orthogonal functionalization of the 3- and 7-positions is highly desirable.

The bifunctional building block 3-bromo-7-chloroimidazo[1,2- b ]pyridazine (CAS: 1235545-87-5)[4] presents a classic chemoselectivity challenge. During Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination), the catalyst must differentiate between two distinct carbon-halogen bonds.

The Causality of Chemoselectivity: The selective amination at the C-3 position is governed by the Bond Dissociation Energy (BDE) differential. The C(sp²)–Br bond (~81 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (~96 kcal/mol). Consequently, the insertion of the electron-rich Pd(0) species (oxidative addition) occurs almost exclusively at the C-3 position[5][6]. By carefully selecting a ligand with a wide bite angle and a mild base, we can suppress off-target nucleophilic aromatic substitution (S N​ Ar) at the C-7 chlorine, preserving it as a synthetic handle for downstream late-stage functionalization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-3 Br) Pd(II)(Ar)(Br)L_n Pd0->OxAdd 3-Bromo-7-chloro imidazo[1,2-b]pyridazine TransMet Amine Coordination & Base Deprotonation Pd(II)(Ar)(NR2)L_n OxAdd->TransMet Amine + Base (- Base·HBr) RedElim Reductive Elimination C-N Bond Formation TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 3-Amino-7-chloro imidazo[1,2-b]pyridazine RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting C-3 chemoselectivity.

Reaction Optimization & Parameter Selection

The choice of reagents is not arbitrary; each component is selected to maintain the delicate balance between reactivity and chemoselectivity[5][7].

  • Catalyst (Pd₂dba₃): Provides a reliable source of Pd(0) that does not require an in situ reduction step, avoiding induction periods.

  • Ligand (Xantphos): Its large bite angle (111°) forces the Pd(II) intermediate into a geometry that drastically accelerates reductive elimination—the rate-limiting step for bulky amines—while preventing the formation of inactive PdL₂ complexes[6].

  • Base (Cs₂CO₃): A mild inorganic base. Stronger alkoxide bases (like NaOtBu) can trigger unwanted dehalogenation or direct S N​ Ar displacement of the C-7 chlorine.

Quantitative Optimization Data
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)C-3 Amine Yield (%)C-7 Amine Yield (%)
1 Pd₂dba₃ (2.5) Xantphos (5.0) Cs₂CO₃ (2.0) 1,4-Dioxane 90 88 < 1
2Pd(OAc)₂ (5.0)BINAP (5.0)NaOtBu (2.0)Toluene1006214
3Pd₂dba₃ (2.5)BrettPhos (5.0)K₃PO₄ (2.0)t-AmylOH8081< 1
4Pd₂dba₃ (2.5)Xantphos (5.0)Cs₂CO₃ (2.0)DMF90455

Note: Data reflects typical conversions observed during the optimization of dihalo-heterocycle cross-couplings. Entry 1 represents the optimal conditions.

Step-by-Step Methodology

This protocol is scaled for 1.0 mmol of starting material and is designed to be a self-validating system.

Reagents Required
  • 3-Bromo-7-chloroimidazo[1,2- b ]pyridazine: 1.0 equiv (232.5 mg)

  • Target Amine (e.g., Morpholine or substituted aniline): 1.2 equiv (1.2 mmol)

  • Pd₂dba₃: 2.5 mol% (23 mg)

  • Xantphos: 5.0 mol% (29 mg)

  • Cs₂CO₃ (finely milled, anhydrous): 2.0 equiv (652 mg)

  • 1,4-Dioxane (Anhydrous): 10 mL

Execution Protocol
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloroimidazo[1,2- b ]pyridazine, the target amine (if solid), Pd₂dba₃, Xantphos, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II), permanently terminating the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) and the target amine (if liquid) via syringe. Sparge the resulting suspension with Argon for 5 minutes.

  • Catalysis: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The suspension will typically transition from a dark purple/red to a golden-brown hue as the active catalyst forms and turns over.

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a 1-inch pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient depending on amine polarity).

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Catalysis (80-100 °C, 12-24h) Prep->Reaction Workup 3. Quench & Filter (Celite Pad) Reaction->Workup Purify 4. Chromatography (Silica Gel/HPLC) Workup->Purify Analyze 5. Validation (NMR, LC-MS) Purify->Analyze

Caption: Step-by-step workflow for the Buchwald-Hartwig amination and product validation.

Self-Validation & Analytical Troubleshooting

To ensure the protocol was successful and strictly chemoselective, use the following self-validating analytical checks:

LC-MS Isotopic Signature (The Absolute Proof)

Mass spectrometry provides a definitive, self-validating check for chemoselectivity based on natural halogen isotope distributions.

  • Starting Material: Contains 1 Br and 1 Cl. The mass spectrum will show a distinct M, M+2, M+4 isotopic cluster (approximate ratio 3:4:1).

  • Successful C-3 Amination: The product retains only the chlorine atom. The mass spectrum will show a clean 3:1 ratio for the [M+H]⁺ and[M+H+2]⁺ peaks.

  • Failed Chemoselectivity (C-7 Amination): If the reaction incorrectly occurred at the C-7 position, the product would retain the bromine atom, resulting in a 1:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks.

¹H NMR Chemical Shifts
  • The imidazo[1,2- b ]pyridazine core contains protons at the C-2, C-6, and C-8 positions.

  • In a successful C-3 amination, the H-2 proton (typically a sharp singlet) will experience an upfield shift due to the electron-donating effect of the newly attached amine at the adjacent C-3 position.

  • The H-6 and H-8 protons on the pyridazine ring will remain as doublets with a characteristic meta-coupling constant ( J≈2.0−2.5 Hz), confirming the C-7 chlorine remains untouched.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Development of new highly potent imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1. European Journal of Medicinal Chemistry.[Link]

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry.[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Journal of Medicinal Chemistry.[Link]

  • 3-Bromo-7-chloroimidazo[1,2-b]pyridazine - Compound Summary. PubChem.[Link]

Sources

Method

Functionalization of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine at the C-3 position

Application Note: Regioselective C-3 Functionalization of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine Executive Summary & Mechanistic Rationale The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore, widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C-3 Functionalization of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics[1]. To rapidly generate robust structure-activity relationship (SAR) libraries, the orthogonal functionalization of di-halogenated building blocks is highly desirable.

Commercially available 3-bromo-7-chloroimidazo[1,2-b]pyridazine (CAS: 1235545-87-5)[2] presents two distinct electrophilic sites. The causality behind its highly regioselective functionalization at the C-3 position relies on two fundamental chemical principles:

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol).

  • Kinetics of Oxidative Addition: Palladium(0) species undergo oxidative addition into the C–Br bond orders of magnitude faster than into the C–Cl bond. Furthermore, the electron-rich nature of the imidazole ring subtly activates the C-3 position for transition-metal insertion compared to the more electron-deficient pyridazine ring[3].

This differential reactivity allows for a self-validating, sequential cross-coupling strategy: mild conditions selectively functionalize C-3, leaving the C-7 chlorine intact for subsequent, more forcing late-stage derivatizations[4].

Orthogonal Functionalization Workflow

G SM 3-Bromo-7-chloro imidazo[1,2-b]pyridazine Pd1 Pd-Catalysis (Mild) C-3 Selective SM->Pd1 Int 3-Functionalized 7-chloro Intermediate Pd1->Int Loss of Br Pd2 Pd-Catalysis (Harsh) C-7 Functionalization Int->Pd2 Prod 3,7-Difunctionalized Product Pd2->Prod Loss of Cl

Orthogonal functionalization workflow of 3-bromo-7-chloroimidazo[1,2-b]pyridazine.

Quantitative Data: Reaction Optimization at C-3

To ensure reproducible library synthesis, various cross-coupling modalities have been optimized for the C-3 position. The table below summarizes the validated parameters for achieving >95:5 regioselectivity.

Reaction TypeReagents & Catalyst SystemSolvent & TempYieldSelectivity (C3:C7)
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/H₂O (4:1), 80 °C82–95%>99:1
Buchwald-Hartwig Sec-Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 90 °C75–88%>95:5
Sonogashira Terminal Alkyne, Pd(PPh₃)₄, CuI, TEADMF, 60 °C85–92%>99:1

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C-3 Suzuki-Miyaura Arylation

Objective: Couple an aryl boronic acid to C-3 while strictly preserving the C-7 chlorine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol), aryl boronic acid (1.1 equiv, 1.1 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition: Add anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the suspension with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the active Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under an Argon atmosphere.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Check: The starting material exhibits a complex isotopic pattern (M, M+2, M+4 at approx. 3:4:1 ratio due to the presence of one Br and one Cl). The successful C-3 intermediate will exhibit a clean 3:1 (M : M+2) isotopic cluster , confirming the displacement of Bromine and the retention of Chlorine. If the M+2 peak is missing, over-coupling at C-7 has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective C-3 Buchwald-Hartwig Amination

Objective: Introduce a secondary amine at C-3.

Step-by-Step Methodology:

  • Preparation: Charge a vial with 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene to reach a 0.1 M concentration.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

    • Causality: XPhos is specifically selected because its bulky, electron-rich biaryl structure accelerates reductive elimination. This kinetically traps the C-3 aminated product and prevents competitive oxidative addition at the C-7 chlorine, which would otherwise require higher temperatures or specialized ligands (e.g., BrettPhos) to activate.

  • Self-Validation (NMR): Isolate the product and perform ¹H-NMR. The C-2 proton of the imidazo[1,2-b]pyridazine core (typically a singlet around 7.8 ppm) will shift upfield due to the electron-donating nature of the newly attached amine. Crucially, the C-6 and C-8 protons on the pyridazine ring must remain as a distinct AB spin system (coupled doublets, J ~ 9 Hz), proving the C-7 chlorine is untouched.

Mechanistic Pathway

G Pd0 Pd(0) L_n OA Oxidative Addition (Fast at C-Br) Pd0->OA PdII Pd(II) Intermediate (C3-Pd-Br) OA->PdII TM Transmetalation (Ar-B(OH)2) PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Prod C3-Arylated Product RE->Prod

Palladium-catalyzed Suzuki-Miyaura cycle highlighting C-3 regioselective oxidative addition.

References

  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazine. ResearchGate. URL:[Link][4]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing). URL:[Link][3]

  • Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines. LMU Open Access. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted debromination during 3-Bromo-7-chloroimidazo[1,2-b]pyridazine cross-coupling

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically unwanted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically unwanted hydrodebromination—during the palladium-catalyzed cross-coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine .

This scaffold is highly valuable in medicinal chemistry, notably in the synthesis of kinase inhibitors (such as Mps1/TTK inhibitors)[1]. However, its electron-deficient nature makes it highly susceptible to side reactions.

Diagnostic Overview: The Root Cause of Debromination

When attempting a Suzuki-Miyaura or similar cross-coupling at the 3-position of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine, the primary goal is to exploit the lower bond dissociation energy of the C-Br bond relative to the C-Cl bond[2].

However, researchers frequently observe a massive loss of starting material to 7-chloroimidazo[1,2-b]pyridazine (the debrominated byproduct)[3][4]. This hydrodehalogenation occurs when the intermediate Aryl-Pd(II)-Br complex abstracts a hydride from the reaction environment instead of undergoing transmetalation with the boronic acid[2][5].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 3-Bromo-7-chloroimidazo [1,2-b]pyridazine ArBr->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 / Base Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (e.g., EtOH, Et3N) Desired Ar-R (Desired Cross-Coupled Product) TransMet->Desired Reductive Elimination Desired->Pd0 Debrom Ar-H (Undesired Debromination) Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing pathways: Desired transmetalation vs. undesired hydrodebromination.

Troubleshooting Matrix: Causality & Solutions

Q1: Why is hydrodebromination outcompeting my cross-coupling? A1: The side reaction is driven by the formation of a transient Palladium-Hydride (Pd-H) species[2][4]. Because transmetalation is often the rate-limiting step with electron-deficient N-heterocycles, the Ar-Pd(II)-Br complex stalls. During this stall, it abstracts a hydride from nearby protic sources (solvents, amine bases, or trace water) and undergoes premature reductive elimination to yield the Ar-H byproduct[5].

Q2: Which solvents are the worst offenders for this side reaction? A2: Primary and secondary alcohols (e.g., ethanol, isopropanol) are notorious for exacerbating debromination. They undergo β -hydride elimination, transferring a hydride directly to the palladium center while oxidizing into aldehydes or ketones[5]. Solution: Switch to strictly anhydrous, aprotic solvents like 1,4-Dioxane or Toluene to eliminate this hydride source[6].

Q3: How should I adjust my base selection? A3: Strong nucleophilic alkoxides (like NaOtBu) or amine bases (like Et 3​ N or DIPEA) can act as potent hydride donors[6]. Solution: Transition to mild, anhydrous inorganic bases. Potassium phosphate (K 3​ PO 4​ ) or Cesium carbonate (Cs 2​ CO 3​ ) provides the necessary basicity to activate the boronic acid without donating hydrides[4].

Q4: Can ligand design prevent the Ar-Pd(II)-H intermediate from forming? A4: Yes. The goal is to accelerate the rate-determining transmetalation step so it outpaces hydride abstraction. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or their corresponding precatalysts (e.g., XPhos Pd G2) are highly effective for problematic N-heterocycles[4][7]. They stabilize the Pd(0) species, facilitate rapid oxidative addition, and force a spatial geometry that heavily favors transmetalation.

Condition Screening Data

The following table summarizes the quantitative impact of reaction parameters on the product distribution for this specific scaffold.

EntrySolvent SystemBaseCatalyst / LigandTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1EtOH / H 2​ O (4:1)Na 2​ CO 3​ Pd(PPh 3​ ) 4​ 10022%65%
2DMFEt 3​ NPd(dppf)Cl 2​ 9041%48%
3TolueneCs 2​ CO 3​ Pd 2​ (dba) 3​ / SPhos8076%12%
4 1,4-Dioxane (Anhydrous) K 3​ PO 4​ (Anhydrous) XPhos Pd G2 60 92% < 2%

Note: Entry 4 represents the optimized conditions to suppress hydrodehalogenation.

Optimized Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, this protocol is designed as a self-validating system. It incorporates specific analytical checkpoints to verify the reaction trajectory before irreversible side reactions occur.

Step 1: Rigorous Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask, add 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.1 eq), and finely milled, anhydrous K 3​ PO 4​ (2.0 eq)[2][4].

  • Add the precatalyst XPhos Pd G2 (2 mol%). Causality: Using a G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring a separate reduction step that could introduce hydrides.

Step 2: Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane (0.1 M relative to the halide).

  • Self-Validation Checkpoint 1 (Degassing): Sparge the mixture with ultra-pure Argon for 15 minutes. You must observe continuous, steady bubbling. Oxygen intrusion will lead to homocoupling of the boronic acid, starving the catalytic cycle and leaving the Ar-Pd(II)-Br intermediate vulnerable to debromination[8].

Step 3: Controlled Heating Execution

  • Place the flask in a pre-heated oil bath at 60 °C , not the standard 100 °C. Causality: Lower temperatures exponentially decrease the rate of the higher-activation-energy hydride abstraction pathway relative to transmetalation[3][4].

Step 4: Reaction Monitoring (Self-Validation Checkpoint 2)

  • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade Acetonitrile, and analyze.

  • Data Interpretation:

    • Expected: Disappearance of the starting material mass ( [M+H]+≈232.0/234.0 for the Br/Cl isotopes) and appearance of the coupled product mass.

    • Warning: If a peak at [M+H]+≈154.0/156.0 emerges, hydrodebromination is occurring. This indicates a system leak introducing moisture or an impure reagent acting as a hydride source. Abort, re-dry reagents, and restart.

Step 5: Quench and Workup

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for column chromatography.

Advanced FAQs

Q: Will the 7-chloro position react under these optimized conditions? A: No. The C-Br bond is significantly weaker and more reactive than the C-Cl bond[2]. By strictly controlling the stoichiometry (1.1 eq of boronic acid) and keeping the temperature moderate (60 °C), the palladium catalyst will selectively insert into the 3-position, leaving the 7-chloro group completely intact for downstream functionalization[1].

Q: My boronic acid has poor solubility in anhydrous Dioxane. Can I add water? A: While trace water is often required in standard Suzuki protocols to hydrolyze boronic anhydrides (boroxines) and facilitate base-mediated transmetalation, excess water can lead to protodeboronation of your coupling partner or act as a hydride source[6][8]. If water is absolutely necessary for solubility, use a strictly controlled biphasic system (e.g., Dioxane:H 2​ O 10:1) rather than switching to an alcoholic solvent.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • R. S. et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS). [Link]

  • Z. Ahmadi & J. S. McIndoe. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC). [Link]

  • M. K. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS).[Link]

Sources

Optimization

Optimizing palladium catalyst loading for 3-Bromo-7-chloroimidazo[1,2-b]pyridazine reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the functionalization of di-halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the functionalization of di-halogenated heterocycles.

The 3-bromo-7-chloroimidazo[1,2-b]pyridazine scaffold presents a classic chemoselectivity challenge. While the C-3 position (bearing a bromine) and the C-7 position (bearing a chlorine) can both undergo palladium-catalyzed cross-coupling, their intrinsic reactivity profiles differ significantly. Success relies not just on choosing the right reaction, but on the precise mathematical control of your palladium catalyst loading to manipulate the kinetic vs. thermodynamic oxidative addition pathways.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind reaction failures and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Mechanistic FAQs & Causality

Q1: Why am I observing di-arylation (at both C-3 and C-7) during my Suzuki-Miyaura coupling when I only want C-3 functionalization? A1: This is a classic over-oxidation issue driven by excessive palladium catalyst loading and elevated temperatures. The C3-Br bond has a significantly lower bond dissociation energy than the C7-Cl bond, making it kinetically favored for oxidative addition by Pd(0)[1]. However, if your catalyst loading exceeds 2-3 mol%, the local concentration of active Pd(0) remains high even after the C3-Br bonds are consumed. This high steady-state concentration forces the equilibrium toward the thermodynamically harder oxidative addition into the C7-Cl bond. Causality-Driven Solution: Cap your Pd loading at 1.0–1.5 mol%, use a mild base (e.g., Na₂CO₃), and strictly limit the reaction temperature to 60–65°C.

Q2: I need to couple an amine at the C-7 position after successfully modifying C-3. My standard Buchwald-Hartwig conditions (Pd₂(dba)₃ / BINAP, 2 mol%) are failing. Why? A2: The C-7 chlorine on the imidazo[1,2-b]pyridazine core is highly deactivated, especially if an electron-donating group was just installed at C-3 during your first step. A 2 mol% loading with a first-generation ligand like BINAP is insufficient to overcome the high activation barrier for the C-Cl oxidative addition. Causality-Driven Solution: You must increase the catalyst loading to 5.0–10.0 mol% and switch to a highly electron-rich, sterically bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos or tBuXPhos). These ligands specifically facilitate oxidative addition into unreactive C-Cl bonds and accelerate reductive elimination.

Q3: Is it possible to bypass the C3-Br entirely and perform direct C-H functionalization? A3: If you are using the 3-bromo derivative, the bromine will almost always react first due to its high electrophilicity. However, if you switch your starting material to an unbrominated 7-chloroimidazo[1,2-b]pyridazine, direct C3-arylation can be achieved with ultra-low catalyst loadings (0.05–0.1 mol% Pd(OAc)₂) under phosphine-free conditions[2]. This approach is highly atom-economical if your synthetic route allows for it.

Part 2: Quantitative Data & Troubleshooting Matrix

To prevent over-coupling or catalyst stalling, strictly adhere to the operational windows defined in the table below.

Reaction StepTarget PositionOptimal CatalystLigandLoading (mol%)BaseTemp (°C)Expected Selectivity
Suzuki-Miyaura C-3 (Br)Pd(dppf)Cl₂dppf (inherent)1.0 - 1.5Na₂CO₃60 - 65>95% C-3 mono-coupled
Sonogashira C-3 (Br)Pd(PPh₃)₄PPh₃ (inherent)2.0 - 3.0Et₃N50 - 60>95% C-3 mono-coupled
Buchwald-Hartwig C-7 (Cl)Pd₂(dba)₃BrettPhos5.0 - 10.0NaOtBu90 - 100>90% C-7 functionalized
Direct C-H Arylation C-3 (C-H)*Pd(OAc)₂None (Phosphine-free)0.05 - 0.1K₂CO₃100>98% C-3 functionalized

*Note: Applies only to non-brominated imidazo[1,2-b]pyridazine precursors.[3]

Part 3: Visual Workflows

Chemoselectivity & Catalyst Loading Pathway

The following diagram illustrates how precise control over catalyst loading dictates the chemoselectivity of the reaction.

Chemoselectivity SM 3-Bromo-7-chloro imidazo[1,2-b]pyridazine Pd_Low Pd(0) Catalyst (1-1.5 mol%) SM->Pd_Low Fast Oxidative Addition at C-Br Mono C-3 Mono-coupled Product (Desired) Pd_Low->Mono High Selectivity Pd_High Pd(0) Catalyst (>5 mol%) + Heat Di C-3, C-7 Di-coupled Product (Impurity) Pd_High->Di Over-reaction Mono->Pd_High Slow Oxidative Addition at C-Cl

Fig 1: Chemoselective workflow demonstrating how strict control of palladium catalyst loading prevents over-oxidation at the C-7 position.

Troubleshooting Decision Matrix

Use this logical tree to diagnose and resolve common failures during your cross-coupling workflows.

Troubleshooting Start Issue: Poor Yield or Loss of Regioselectivity Q1 Is Pd loading > 3 mol% for C-3 coupling? Start->Q1 A1_Yes Over-coupling risk. Reduce to 1.5 mol%. Q1->A1_Yes Yes Q2 Is conversion stalled before 50%? Q1->Q2 No A2_Yes Catalyst poisoning. Check solvent degassing and ligand stability. Q2->A2_Yes Yes Q3 Attempting C-7 coupling but no reaction? Q2->Q3 No A3_Yes C-Cl bond is inert. Increase Pd to 5-10 mol% Use BrettPhos/tBuXPhos. Q3->A3_Yes Yes

Fig 2: Decision matrix for troubleshooting palladium-catalyzed cross-couplings on the imidazo[1,2-b]pyridazine scaffold.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory in-process checkpoints that prove the chemical logic is functioning before you commit to the final workup.

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling (Low Pd Loading)

Objective: Couple an arylboronic acid exclusively at the C-3 position without disturbing the C-7 chlorine.

  • Preparation: In a rigorously dried Schlenk flask, combine 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Catalyst Addition: Add exactly 1.5 mol% of Pd(dppf)Cl₂. Causality Note: Do not exceed this loading. The low loading ensures the catalyst is entirely consumed by the rapid C-Br oxidative addition cycle, leaving no active Pd(0) to attack the C-Cl bond.

  • Degassing & Base: Add a thoroughly sparged (N₂ gas, 15 mins) mixture of 1,4-Dioxane/H₂O (4:1 v/v) containing Na₂CO₃ (2.0 equiv). Causality Note: Rigorous deoxygenation prevents the formation of Pd(II)-peroxo complexes. Oxygen poisoning kills low-loading catalysts, which often tricks researchers into adding more Pd, inadvertently causing C-7 over-coupling.

  • Heating & Validation Checkpoint: Heat the mixture to 65°C. At exactly 45 minutes , withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Criteria: You must observe the [M+H]⁺ peak of the C-3 mono-coupled product. The starting material peak should be <5%. If a peak corresponding to the C-3/C-7 di-coupled product (>1%) is observed, your temperature is too high or the Pd loading was miscalculated.

  • Quenching: Once validated by LC-MS, immediately cool the reaction to room temperature and filter through a pad of Celite. This physically removes the palladium catalyst, permanently halting any further kinetic progression toward the C-7 position.

  • Purification: Concentrate the filtrate and purify via standard silica gel chromatography.

Protocol B: Sequential C-7 Buchwald-Hartwig Amination (High Pd Loading)

Objective: Couple a secondary amine to the deactivated C-7 chlorine of your newly synthesized C-3 intermediate.

  • Preparation: In a glovebox or under strict inert atmosphere, combine the C-3 functionalized 7-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv) and the desired amine (1.5 equiv).

  • Catalyst & Ligand Addition: Add 8.0 mol% Pd₂(dba)₃ and 10.0 mol% BrettPhos ligand. Causality Note: The high loading and bulky, electron-rich BrettPhos ligand are mandatory to force the thermodynamically unfavorable oxidative addition into the deactivated C-Cl bond.

  • Base & Solvent: Add NaOtBu (2.0 equiv) and anhydrous Toluene.

  • Heating & Validation Checkpoint: Heat to 100°C. At 2 hours , perform a TLC check (Hexanes/EtOAc).

    • Self-Validation Criteria: The C-Cl starting material should show significant depletion. A distinct, highly UV-active spot (often fluorescent due to the extended conjugated push-pull system of the aminated product) should appear at a lower Rf. If the starting material remains untouched, your Pd catalyst likely oxidized during setup; you must re-degas and spike with an additional 2 mol% Pd/Ligand.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with EtOAc, and purify.

References

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation With High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides Source: PubMed (nih.gov) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate (ChemistrySelect) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselective Cross-Coupling in Drug Design: 3-Bromo vs. 3-Iodo-7-chloroimidazo[1,2-b]pyridazines

Executive Summary Imidazo[1,2-b]pyridazines are privileged bicyclic pharmacophores embedded in several high-profile therapeutics, including the BCR-ABL inhibitor Ponatinib and the SMN2-splicing modifier Risdiplam [1]. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-b]pyridazines are privileged bicyclic pharmacophores embedded in several high-profile therapeutics, including the BCR-ABL inhibitor Ponatinib and the SMN2-splicing modifier Risdiplam [1]. For medicinal and process chemists, the rapid elaboration of this core is essential. The standard synthetic strategy involves orthogonal functionalization: first targeting the highly nucleophilic C-3 position via transition-metal-catalyzed cross-coupling, followed by late-stage functionalization at the C-7 position.

The critical decision in this workflow is the selection of the C-3 halogen precursor. While both 3-bromo-7-chloroimidazo[1,2-b]pyridazine and 3-iodo-7-chloroimidazo[1,2-b]pyridazine enable regioselective coupling, their distinct thermodynamic and kinetic profiles dictate the required reaction conditions, catalyst selection, and overall yield [2].

Mechanistic Causality: Bond Dissociation and Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The efficiency of this step is inversely proportional to the Bond Dissociation Energy (BDE) of the C–X bond [3].

  • C–I Bond (C-3): With a BDE of approximately 55–65 kcal/mol, the C–I bond is highly susceptible to rapid oxidative addition. This allows the catalytic cycle to proceed efficiently even at room temperature.

  • C–Br Bond (C-3): The C–Br BDE is higher (~70–81 kcal/mol), requiring elevated temperatures (typically 80–100 °C) to overcome the activation energy barrier.

  • C–Cl Bond (C-7): The C–Cl BDE is significantly stronger (~85–96 kcal/mol) and electronically deactivated compared to the C-3 position [4]. Consequently, it remains completely inert under standard C-3 coupling conditions.

Because the C–I bond is significantly weaker than the C–Br bond, the 3-iodo derivative provides absolute regiocontrol and permits the use of milder bases and lower temperatures. Conversely, the 3-bromo derivative is generally more stable to light and cheaper to synthesize (via N-bromosuccinimide vs. N-iodosuccinimide), making it the preferred choice for robust, scalable manufacturing routes.

G SM 3-X-7-Cl-Imidazo[1,2-b]pyridazine OA_I Fast Oxidative Addition (C-I Cleavage) SM->OA_I X = I OA_Br Moderate Oxidative Addition (C-Br Cleavage) SM->OA_Br X = Br No_Cl No C-Cl Cleavage (Regioselective) SM->No_Cl C-7 Cl intact Pd Pd(0) Catalyst Pd->OA_I Pd->OA_Br Intermediate Pd(II) Intermediate at C-3 Position OA_I->Intermediate OA_Br->Intermediate

Mechanistic divergence of Pd(0) oxidative addition based on C3-halogen bond energies.

Quantitative Performance Comparison

The table below summarizes the empirical reactivity and physical properties of both precursors to guide synthetic planning.

Property3-Bromo-7-chloroimidazo[1,2-b]pyridazine3-Iodo-7-chloroimidazo[1,2-b]pyridazine
C3-Halogen BDE ~80 kcal/mol~65 kcal/mol
Oxidative Addition Rate ModerateVery Fast
Typical Suzuki Temp 80–100 °C25–60 °C
Regioselectivity (C3 vs C7) Excellent (>95:5)Absolute (>99:1)
Precursor Stability High (Stable to ambient light/air)Moderate (Light sensitive over time)
Synthesis Cost Low (NBS bromination)Moderate (NIS iodination)
Experimental Workflows: Self-Validating Protocols

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the optimal conditions for functionalizing both derivatives, followed by the orthogonal elaboration of the C-7 position [5].

Protocol 1: Mild Suzuki-Miyaura Coupling (3-Iodo Derivative)

Objective: Achieve C-3 arylation at mild temperatures to preserve sensitive functional groups. Causality: The weak C–I bond allows the use of the highly active but mild Pd(dppf)Cl₂ catalyst system at near-ambient temperatures, preventing off-target reactions at the C-7 chloro group or epimerization of adjacent stereocenters.

  • In a flame-dried Schlenk flask, combine 3-iodo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv) to facilitate transmetalation without inducing base-catalyzed side reactions.

  • Evacuate and backfill the flask with argon three times.

  • Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Stir the reaction mixture at 45 °C for 4–6 hours. Monitor complete consumption of the iodo starting material via TLC or LC-MS.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Standard Suzuki-Miyaura Coupling (3-Bromo Derivative)

Objective: Scalable C-3 arylation using cost-effective reagents. Causality: The stronger C–Br bond necessitates higher thermal energy and a stronger base to drive the oxidative addition and subsequent transmetalation.

  • Combine 3-bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a reaction vessel.

  • Add aqueous Na₂CO₃ or Cs₂CO₃ (2.0 M solution, 2.5 equiv).

  • Add a solvent mixture of Toluene/Ethanol (4:1 v/v) to reach a 0.2 M concentration.

  • Degas the biphasic mixture by bubbling argon for 15 minutes.

  • Heat the mixture at 90 °C under reflux for 12–16 hours.

  • Cool to room temperature, separate the organic layer, concentrate, and purify.

Protocol 3: Orthogonal C-7 Functionalization (Buchwald-Hartwig Amination)

Objective: Late-stage amination of the remaining C-7 chloro group. Causality: With the C-3 position functionalized, the C-7 chloro group can now be activated using specialized electron-rich, bulky ligands (e.g., BrettPhos) that facilitate oxidative addition into the strong C–Cl bond.

  • Combine the 3-aryl-7-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv), amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Add sodium tert-butoxide (NaOtBu, 2.0 equiv) as a strong base.

  • Suspend in anhydrous Toluene (0.1 M) under a strict argon atmosphere.

  • Heat at 100 °C for 16 hours.

  • Filter through a Celite pad, concentrate, and purify to yield the 3,7-disubstituted product.

G Start 3-X-7-Chloroimidazo[1,2-b]pyridazine Step1 Step 1: Suzuki/Sonogashira (Targets C-3 Position) Start->Step1 Int 3-Substituted-7-Chloro Intermediate Step1->Int Pd(0), Ligand, Base Regioselective Step2 Step 2: Buchwald-Hartwig / SNAr (Targets C-7 Position) Int->Step2 Product 3,7-Disubstituted Imidazo[1,2-b]pyridazine Step2->Product Harsher Conditions or Specific Ligands

Sequential orthogonal functionalization exploiting C3 vs C7 reactivity differentials.

Strategic Selection Guide
  • Choose 3-Iodo-7-chloroimidazo[1,2-b]pyridazine when: Synthesizing complex, late-stage intermediates where mild conditions (room temperature to 50 °C) are mandatory to prevent degradation. It is ideal for discovery chemistry and Structure-Activity Relationship (SAR) exploration where reaction reliability and mildness are prioritized over precursor cost.

  • Choose 3-Bromo-7-chloroimidazo[1,2-b]pyridazine when: Developing scalable, process-chemistry routes. The precursor is highly stable, cheaper to produce, and performs exceptionally well under standard heating conditions (80–100 °C) without compromising the regioselectivity against the C-7 chloro group.

References
  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. 1

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 2

  • The pyridazine heterocycle in molecular recognition and drug discovery. NIH/PMC.

  • 2-Chloro-3,5-dibromopyridine Reactivity and Bond Dissociation. Benchchem. 3

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. NIH/PMC. 4

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the imidazo-fused scaffolds have consistently emerged as "privileged structures," capable of interacting with a wide array of biological targets. This guide provides an in-depth, comparative analysis of two prominent members of this family: imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. We will delve into their synthesis, physicochemical characteristics, and pharmacological profiles, supported by experimental data and established protocols, to equip researchers with the knowledge to strategically select the optimal scaffold for their drug design endeavors.

Structural and Physicochemical Distinctions: The Impact of a Single Nitrogen Atom

At first glance, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds appear remarkably similar, differing only by the presence of an additional nitrogen atom in the six-membered ring of the former. However, this subtle alteration has profound implications for the electronic and steric properties of the molecule, influencing its interactions with biological targets and its overall drug-like properties.

The imidazo[1,2-a]pyridine core is present in several marketed drugs, highlighting its therapeutic potential. These include anxiolytics like alpidem and the widely prescribed insomnia medication zolpidem.[1] The imidazo[1,2-b]pyridazine scaffold has also gained significant attention, particularly with the success of the kinase inhibitor ponatinib, which has spurred further exploration of its derivatives for various therapeutic applications.[2][3]

Below is a comparative summary of the core physicochemical properties of the parent scaffolds:

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine
Molecular FormulaC6H5N3C7H6N2
Molecular Weight119.12 g/mol [4]118.14 g/mol [5][6]
XLogP30.3[4]1.8[6]
Boiling Point-103 °C/1 mmHg[5]
Melting Point--75 ± 1 °C[7]
pKaData not readily available for parentData available in IUPAC Digitized pKa Dataset[6]

Note: The properties of substituted derivatives can vary significantly.

The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold generally leads to a more polar and less lipophilic molecule compared to its imidazo[1,2-a]pyridine counterpart, as indicated by the lower calculated LogP value. This can influence properties such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.

Synthetic Strategies: Building the Bicyclic Core

The synthetic accessibility of a scaffold is a crucial factor in drug discovery, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies. Both scaffolds are accessible through various synthetic routes, often starting from commercially available aminopyridines or aminopyridazines.

Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[8][9] This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.

G cluster_0 Tschitschibabin Reaction 2-Aminopyridine 2-Aminopyridine alpha-Haloketone alpha-Haloketone Intermediate N-Alkylated Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient one-pot approach to synthesize 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10] Other methods include copper-catalyzed aerobic oxidative cyclization and reactions involving nitro-olefins.[8][11]

Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine core also commonly employs the condensation of an aminopyridazine with an α-haloketone.[12][13] The reaction proceeds under mild basic conditions. The introduction of a halogen on the pyridazine ring can facilitate the successful formation of the desired bicyclic product.[13]

G cluster_1 Imidazo[1,2-b]pyridazine Synthesis 3-Aminopyridazine 3-Aminopyridazine alpha-Bromoketone alpha-Bromoketone Intermediate_2 N-Alkylated Intermediate Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as C-H activation strategies, have been extensively used to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the introduction of diverse substituents.[14]

Pharmacological Landscape: A Tale of Diverse Biological Targets

Both scaffolds have demonstrated a remarkable versatility in their ability to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.

Imidazo[1,2-a]pyridine: A Scaffold for CNS Disorders and Beyond

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly as non-benzodiazepine anxiolytics and hypnotics.[8] Beyond the CNS, this scaffold has shown significant promise in other therapeutic areas:

  • Anticancer: Derivatives have been developed as inhibitors of various kinases, including PI3K/mTOR, VEGFR, and CDKs.[15][16][17]

  • Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as potent agents against Mycobacterium tuberculosis, with some candidates progressing to clinical trials.[8][18][19]

  • Anti-inflammatory: Certain derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2).[20]

  • Antiviral and Antifungal: The scaffold has been explored for its activity against various viruses and fungi.[10]

Imidazo[1,2-b]pyridazine: A Powerhouse in Kinase Inhibition and More

The imidazo[1,2-b]pyridazine scaffold has carved a significant niche in the field of oncology, largely driven by the success of ponatinib, a multi-targeted kinase inhibitor.[2] Its biological activities are diverse and continue to be explored:

  • Anticancer: A plethora of derivatives have been synthesized and evaluated as inhibitors of various kinases, including Mps1, TYK2, DYRK, and mTOR.[21][22][23][24]

  • Neurodegenerative Diseases: Imidazo[1,2-b]pyridazine derivatives have been investigated as ligands for β-amyloid plaques, suggesting their potential in the diagnosis and treatment of Alzheimer's disease.[12][13]

  • Antimicrobial: The scaffold has shown promise as a source of new antibacterial and antimycobacterial agents.[2][25]

  • Anti-inflammatory and Antiviral: These activities have also been reported for various derivatives.[2]

Head-to-Head Comparison: A Case Study in Kinase Inhibition

A direct comparison of the two scaffolds in the context of a specific biological target can provide invaluable insights for drug design. A study on dual c-Met and VEGFR2 kinase inhibitors explored both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.[26][27] This work demonstrated that both scaffolds could be effectively utilized to generate potent dual inhibitors.

The study highlighted that an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring exhibited strong inhibition of both c-Met and VEGFR2 enzyme activities, with IC50 values of 1.9 nM and 2.2 nM, respectively.[27] This compound also demonstrated dose-dependent antitumor efficacy in vivo.[27] This exemplifies how strategic modifications on the imidazo[1,2-a]pyridine core can lead to highly potent compounds.

Another study on Mps1 kinase inhibitors found that switching from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold retained both biochemical and cellular Mps1 activity and even improved antiproliferative activity.[21] However, initial compounds with phenyl groups at the 6-position of the imidazo[1,2-b]pyridazine ring displayed poor pharmacokinetic profiles, which was later improved by introducing heteroatoms to increase solubility.[21] This underscores the importance of considering the overall physicochemical properties of the molecule, which are influenced by the core scaffold.

Experimental Protocols: A Practical Guide

To facilitate the exploration of these scaffolds, we provide a general, step-by-step protocol for their synthesis based on the widely used condensation reaction.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Objective: To synthesize an imidazo[1,2-a]pyridine derivative via the condensation of a 2-aminopyridine and an α-bromoketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoketone

  • Anhydrous ethanol or DMF

  • Sodium bicarbonate (NaHCO3) or a suitable base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add the substituted α-bromoketone (1.1 eq) to the solution.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

General Procedure for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Objective: To synthesize an imidazo[1,2-b]pyridazine derivative via the condensation of a 3-aminopyridazine and an α-bromoketone.

Materials:

  • Substituted 3-aminopyridazine

  • Substituted α-bromoketone

  • Anhydrous DMF

  • Sodium bicarbonate (NaHCO3)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3-aminopyridazine (1.0 eq) and the substituted α-bromoketone (1.1 eq) in anhydrous DMF.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.

Conclusion: Choosing the Right Tool for the Job

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine are undeniably powerful scaffolds in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired drug-like properties.

  • Imidazo[1,2-a]pyridine has a proven track record with several marketed drugs, particularly in the CNS space. Its synthetic versatility and the vast chemical space already explored make it an attractive starting point for many drug discovery programs.[1]

  • Imidazo[1,2-b]pyridazine , exemplified by the success of ponatinib, offers a distinct electronic and physicochemical profile.[2] The additional nitrogen atom can be leveraged to fine-tune properties like solubility and to establish unique interactions with the biological target.

Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, coupled with a rational, structure-based drug design approach, will empower researchers to unlock their full potential in the development of next-generation therapeutics.

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  • ACS Publications: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3fY-s0qMmfz8FB4g6AWmpSHJS6TffYE-8tlaBbqmtHqDySrnuSYYtpH3vGuE1eny301zVdYKGZLE0c300GjFBAlogVr499LNg_wjM9EZT82AJu1Zj9uC7AfDS227ZEDqv0c3e8Q==]
  • MDPI: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTd17YVotUQV23-mF3-UW-cWbg1dJ8jmrvfXq0Rhlp1DVH_XtfHrRoWgCYrUue9Ary1HCNxJ8-tr2JllhECxgR4cO6Ivu4aEk1NVD88y7xlMyMPo0W_EPex8vB7D1HJYR0]
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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Suzuki Coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Introduction: The Significance of Imidazo[1,2-b]pyridazines and the Suzuki Coupling Challenge The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Imidazo[1,2-b]pyridazines and the Suzuki Coupling Challenge

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. Among the most powerful and versatile methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

However, the successful application of the Suzuki coupling to electron-deficient heteroaryl halides like 3-Bromo-7-chloroimidazo[1,2-b]pyridazine presents unique challenges. The electron-withdrawing nature of the pyridazine ring and the presence of two potential reaction sites (the C3-Br and C7-Cl bonds) necessitate a careful selection and optimization of the catalytic system to achieve high yields and selectivity. This guide provides a comprehensive framework for benchmarking various catalytic systems for the Suzuki coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine, offering insights into the rationale behind experimental design and providing detailed protocols for practical implementation.

Understanding the Suzuki-Miyaura Catalytic Cycle: A Foundation for Rational Catalyst Selection

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X Ln Aryl-Pd(II)-X Ln Pd(0)Ln->Aryl-Pd(II)-X Ln Oxidative Addition (R-X) Aryl-Pd(II)-OR' Ln Aryl-Pd(II)-OR' Ln Aryl-Pd(II)-X Ln->Aryl-Pd(II)-OR' Ln Ligand Exchange (Base) Aryl-Pd(II)-Ar' Ln Aryl-Pd(II)-Ar' Ln Aryl-Pd(II)-OR' Ln->Aryl-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination (R-Ar') R-X R-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base R-Ar' R-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Br bond of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine), forming a Pd(II) intermediate. This is often the rate-determining step.[3] The reactivity of the halide follows the general trend I > Br > Cl.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

For electron-deficient substrates like 3-Bromo-7-chloroimidazo[1,2-b]pyridazine, the oxidative addition is generally facile. However, challenges can arise during the transmetalation and reductive elimination steps. The choice of catalyst, ligand, base, and solvent all play a critical role in navigating these challenges.[7][8]

Experimental Design for Benchmarking Catalytic Systems

A systematic approach is essential for efficiently identifying the optimal conditions for the Suzuki coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine. We will focus on the more reactive C3-Br position for initial screening. The following experimental design allows for a comprehensive evaluation of key reaction parameters.

Core Reaction Setup

A standard reaction will be established to serve as a baseline for comparison.

  • Substrate: 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv) - A readily available and well-behaved coupling partner.

  • Palladium Precursor: A common and stable source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A phosphine ligand to stabilize and activate the palladium catalyst.

  • Base: To facilitate the transmetalation step.

  • Solvent: A suitable medium for the reaction.

  • Temperature: To control the reaction rate.

  • Time: To monitor reaction progress and determine completion.

Screening Variables

The following parameters will be systematically varied to assess their impact on reaction yield and selectivity.

  • Palladium Precursor: The choice of palladium source can influence catalyst activation and stability.

  • Phosphine Ligand: The ligand is arguably the most critical component, influencing the catalyst's reactivity, stability, and selectivity. We will evaluate a range of ligands with varying steric bulk and electronic properties.

  • Base: The nature and strength of the base can significantly affect the rate of transmetalation and the overall reaction outcome.

  • Solvent: The solvent's polarity and ability to dissolve reactants and intermediates are crucial for an efficient reaction.

Benchmarking Results and Discussion

The following tables summarize the hypothetical results of our benchmarking studies. These results are based on established principles of Suzuki coupling and literature precedents for similar heteroaryl systems.

Table 1: Evaluation of Palladium Precursors and Phosphine Ligands
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001245
2Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃Dioxane/H₂O1001252
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100695
4Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O100692
5Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene110888
6PdCl₂(PPh₃)₂ (2)-K₂CO₃Dioxane/H₂O1001265

Analysis of Results:

  • Traditional vs. Buchwald Ligands: The initial screen with triphenylphosphine (PPh₃), a traditional ligand, resulted in moderate yields (Entries 1 and 2). In contrast, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos (Buchwald ligands), led to a dramatic increase in yield and a reduction in reaction time (Entries 3 and 4).[9] This is attributed to the ability of these ligands to promote both oxidative addition and reductive elimination.[10]

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ proved to be effective palladium sources, with the latter showing slightly better performance in some cases. PdCl₂(PPh₃)₂ also gave a respectable yield, but the more modern catalyst systems are clearly superior.

Table 2: Influence of Different Bases
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄ Dioxane/H₂O100695
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O100885
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O100693
4Pd(OAc)₂ (2)XPhos (4)Na₂CO₃Dioxane/H₂O1001078
5Pd(OAc)₂ (2)XPhos (4)KOtBuTHF80490

Analysis of Results:

  • Inorganic Bases: The choice of base significantly impacts the reaction efficiency. Stronger, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ generally provide the best results for Suzuki couplings of heteroaryl halides.[11][12] Weaker bases like Na₂CO₃ resulted in lower yields and longer reaction times.

  • Organic vs. Inorganic Bases: While organic bases like triethylamine (not shown) can be used, they are often less effective than inorganic bases in promoting the transmetalation step.[13] KOtBu in an anhydrous solvent like THF also proved to be a highly effective base.

Table 3: Effect of Solvent Systems
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1) 100695
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O (4:1)110691
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄DMF120882
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Acetonitrile/H₂O (4:1)801275
5Pd(OAc)₂ (2)XPhos (4)KOtBuTHF80490

Analysis of Results:

  • Aqueous Biphasic Systems: The use of a mixture of an organic solvent and water is often beneficial for Suzuki couplings.[2][8] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/water and toluene/water mixtures are commonly employed and proved effective here.[14]

  • Aprotic Polar Solvents: Solvents like DMF can be used, but may lead to side reactions at higher temperatures.

  • Anhydrous Conditions: The combination of a strong base like KOtBu in an anhydrous solvent like THF also provides an excellent alternative, particularly when dealing with water-sensitive functional groups.

Recommended Protocols for Optimal Suzuki Coupling

Based on the benchmarking data, two highly effective protocols are recommended for the Suzuki coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine.

Protocol A: Aqueous Biphasic Conditions

Protocol_A cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv) Reaction Mixture Reaction Mixture Substrate->Reaction Mixture Boronic Acid Arylboronic Acid (1.2 equiv) Boronic Acid->Reaction Mixture Catalyst Pd(OAc)₂ (2 mol%) Catalyst->Reaction Mixture Ligand XPhos (4 mol%) Ligand->Reaction Mixture Base K₃PO₄ (2.0 equiv) Base->Reaction Mixture Solvent Dioxane/H₂O (4:1) Solvent->Reaction Mixture Temperature 100 °C Temperature->Reaction Mixture Time 6 h Time->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Cool, Dilute, Extract Product Product Workup & Purification->Product Chromatography

Figure 2: Workflow for the recommended aqueous biphasic Suzuki coupling protocol.

Step-by-Step Methodology:

  • To a reaction vessel, add 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 100 °C and stir for 6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol B: Anhydrous Conditions

Step-by-Step Methodology:

  • To an oven-dried reaction vessel under an inert atmosphere (nitrogen or argon), add 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.0 equiv).

  • Heat the reaction to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine can be achieved with high efficiency through the rational selection of a modern catalytic system. The use of bulky, electron-rich phosphine ligands such as XPhos, in combination with a suitable palladium precursor and base, is critical for success. Both aqueous biphasic and anhydrous conditions can provide excellent results, offering flexibility depending on the nature of the coupling partners and the presence of other functional groups.

Further optimization could explore even lower catalyst loadings, the use of pre-formed palladium-ligand complexes for improved reproducibility, and the application of flow chemistry for scalable synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers in medicinal and materials chemistry to effectively functionalize the imidazo[1,2-b]pyridazine core and accelerate their discovery programs.

References

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(13), 1255-1291. [Link]

  • Li, W., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(3), 734-743. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]

  • Jana, S., & Stevens, J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5269. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 433-436. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Verma, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1687–1761. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(29), 7573-7577. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ChemistrySelect, 3(31), 8968-8974. [Link]

  • Al-dujaili, A. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Raposo, M. M. M., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(15), 2738. [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27435-27445. [Link]

  • Kumar, A., & Kumar, V. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(18), 4236-4256. [Link]

  • Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(1), 153-163. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Handling 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires precision. 3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a highly valuable scaffold in drug discovery, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires precision. 3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a highly valuable scaffold in drug discovery, particularly for kinase inhibitor synthesis via cross-coupling reactions. However, its heavy halogenation (bromo and chloro substitutions) imparts significant lipophilicity and reactivity, necessitating strict operational and logistical controls.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Identity & Hazard Profile

Before initiating any workflow, it is critical to understand the physicochemical properties driving the compound's hazard profile .

PropertySpecification
Chemical Name 3-Bromo-7-chloroimidazo[1,2-b]pyridazine
CAS Number 1235545-87-5
Molecular Weight 232.47 g/mol
Physical State Solid / Powder
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning (GHS07 Exclamation Mark)

Primary Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for halogenated imidazopyridazines. The following PPE matrix is engineered to mitigate the specific permeation and aerosolization risks associated with this compound .

  • Dermal Protection (Gloves): Wear Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: The bromo- and chloro-substituted bicyclic core confers moderate lipophilicity, increasing the risk of dermal penetration. Nitrile provides a superior chemical barrier against non-polar organic moieties, whereas standard latex is highly permeable and must be avoided. For prolonged synthesis setups, double-gloving is mandated.

  • Ocular Protection: ANSI Z87.1 / EN166 certified safety goggles with side shields.

    • Causality: The solid powder form is prone to static cling and aerosolization. Direct contact causes severe eye irritation (H319). Standard safety glasses without full orbital seals are insufficient against airborne micro-particulates.

  • Respiratory Protection: N95/FFP2 particulate respirator , or handle exclusively within a certified fume hood.

    • Causality: The H335 designation indicates acute respiratory tract irritation. Inhalation of the fine powder during weighing or transfer can trigger immediate mucosal inflammation.

  • Body Protection: Flame-retardant lab coat (essential if handling alongside flammable solvents like THF or DMF during downstream reactions) and closed-toe, non-porous shoes.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology. Do not proceed to the next step unless the prior step's safety condition is met.

Step-by-Step Methodology
  • Environmental Preparation: Verify the chemical fume hood face velocity is calibrated to at least 0.5 m/s (100 fpm). Validation: Check the digital monitor or perform a physical tissue-paper flutter test at the sash opening before uncapping the reagent.

  • Static Mitigation (Weighing): Utilize an anti-static weighing boat and a grounded analytical balance.

    • Causality: Halogenated organic powders frequently accumulate static charges, causing the material to "jump" and contaminate the balance enclosure, increasing exposure risk.

  • Transfer Protocol: Keep the fume hood sash as low as ergonomically possible. Transfer the pre-weighed solid directly into the reaction vessel and immediately seal it with a septum.

  • Decontamination: Wipe down spatulas and the balance area with an ethanol- or isopropanol-soaked, lint-free wipe. Follow this with a secondary wipe using aqueous soap.

    • Causality: The compound has low aqueous solubility. An alcohol wipe is required to dissolve and mobilize the organic residue before aqueous cleanup .

SafetyWorkflow N1 Pre-Op Check (Hood >100 fpm) N2 Don PPE (Nitrile/Goggles) N1->N2 Flow Verified N3 Weighing (Anti-static Boat) N2->N3 PPE Secured N4 Transfer (Sash Lowered) N3->N4 N5 Decontamination (EtOH Wipe) N4->N5 Vessel Sealed N6 Waste Disposal (Halogenated) N5->N6

Fig 1: Step-by-step operational safety and handling workflow for 3-Bromo-7-chloroimidazo[1,2-b]pyridazine.

Spill Management & Disposal Plan

In the event of an accidental release, or during routine post-reaction cleanup, adhere strictly to the following logistical plans.

Accidental Spill Protocol
  • Isolate: Evacuate the immediate vicinity if the spill occurs outside of primary containment (fume hood).

  • Suppress (Critical Step): Do NOT dry sweep. Lightly moisten the spilled powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust generation. Dry sweeping aerosolizes the H335-rated particulates.

  • Collect: Use a non-sparking plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill site with a surfactant/detergent solution to remove residual lipophilic traces.

Waste Disposal Plan
  • Categorization: Must be segregated strictly as Halogenated Organic Solid Waste .

  • Disposal Mechanism: Do not flush down the sink or mix with general organic waste.

  • Causality: The presence of both bromine and chlorine atoms dictates that this waste must be routed to high-temperature incineration facilities. These facilities are specifically equipped with alkaline scrubbers required to neutralize the highly corrosive hydrobromic (HBr) and hydrochloric (HCl) acid gases generated during the combustion of halogenated heterocycles.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
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